2-[3-(Thiophen-3-yl)pyrrolidin-1-yl]-1,3-benzoxazole
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Overview
Description
2-[3-(Thiophen-3-yl)pyrrolidin-1-yl]-1,3-benzoxazole is a heterocyclic compound that combines a benzoxazole ring with a thiophene and pyrrolidine moiety. This unique structure imparts the compound with a range of interesting chemical and biological properties, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(Thiophen-3-yl)pyrrolidin-1-yl]-1,3-benzoxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the condensation of 3-acetylpyridine with thiophene-2-carboxaldehyde, followed by cyclization with thiourea to form the benzoxazole ring . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as hydrochloric acid or sulfuric acid to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-[3-(Thiophen-3-yl)pyrrolidin-1-yl]-1,3-benzoxazole undergoes various types of chemical reactions, including:
Oxidation: The thiophene moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The benzoxazole ring can be reduced under specific conditions to form dihydrobenzoxazole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzoxazole ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Halogenating agents like bromine or chlorine, and nucleophiles such as amines or thiols, are used under appropriate conditions.
Major Products Formed
Scientific Research Applications
2-[3-(Thiophen-3-yl)pyrrolidin-1-yl]-1,3-benzoxazole has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.
Industry: It is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 2-[3-(Thiophen-3-yl)pyrrolidin-1-yl]-1,3-benzoxazole involves its interaction with specific molecular targets and pathways. The thiophene and benzoxazole moieties can interact with enzymes and receptors, modulating their activity. For example, the compound may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. Additionally, its antioxidant properties may be attributed to its ability to scavenge free radicals and protect cells from oxidative damage.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Chlorophenyl)-1-(3-(thiophen-3-yl)pyrrolidin-1-yl)ethan-1-one
- (3-(Thiophen-3-yl)pyrrolidin-1-yl)(4-(trifluoromethyl)phenyl)methanone
Uniqueness
Compared to similar compounds, 2-[3-(Thiophen-3-yl)pyrrolidin-1-yl]-1,3-benzoxazole stands out due to its unique combination of a benzoxazole ring with thiophene and pyrrolidine moieties. This structure imparts distinct chemical and biological properties, making it a versatile compound for various applications. Its potential therapeutic and industrial uses further highlight its uniqueness in the field of heterocyclic chemistry.
Properties
IUPAC Name |
2-(3-thiophen-3-ylpyrrolidin-1-yl)-1,3-benzoxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2OS/c1-2-4-14-13(3-1)16-15(18-14)17-7-5-11(9-17)12-6-8-19-10-12/h1-4,6,8,10-11H,5,7,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWFPZPGIIXLTDO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C2=CSC=C2)C3=NC4=CC=CC=C4O3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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